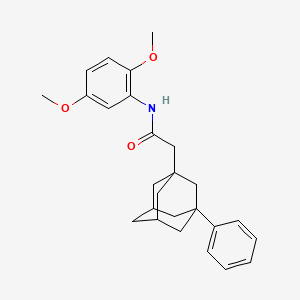

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

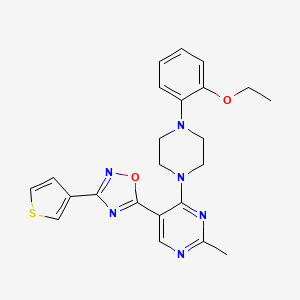

The synthesis of such a compound would likely involve the coupling of a benzoyl chloride with a 4,6-difluoro-1,3-benzothiazol-2-amine, possibly using a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of the benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring system is likely to be planar due to the conjugation of the π electrons across the ring system .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and amide groups could result in the formation of intermolecular hydrogen bonds, which could affect its solubility and melting point .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis and characterization of related benzamide and benzothiazole derivatives provide foundational methodologies that could be applied to the synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide. For example, compounds involving benzothiazole units have been synthesized and analyzed using various spectral and analytical techniques, underscoring their potential in heterocyclic chemistry and material science (Rao et al., 1994).

Anticancer Activity

- Benzamide derivatives have been explored for their potential anticancer activities. A study synthesized substituted benzamides and evaluated their efficacy against several cancer cell lines, indicating that such compounds could be significant in developing new anticancer agents (Ravinaik et al., 2021).

Chemoselective Synthesis

- Research into the N-benzoylation of aminophenols using benzoylisothiocyanates highlights chemoselective synthetic strategies that could be relevant to synthesizing and modifying benzamide and benzothiazole derivatives for specific research applications (Singh et al., 2017).

Molecular Conformation and Aggregation

- Studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with various substituents have revealed insights into molecular conformations and supramolecular aggregation patterns. Such investigations could be pertinent to the study of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, particularly in the context of material science and molecular engineering (Sagar et al., 2018).

Alzheimer's Disease Research

- Certain benzamide derivatives have been found to selectively inhibit histone deacetylase 6 (HDAC6), offering potential therapeutic strategies for Alzheimer's disease. This indicates that structurally related compounds, such as 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, could be explored for similar neuroprotective effects (Lee et al., 2018).

Propiedades

IUPAC Name |

4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGMCDWMIJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

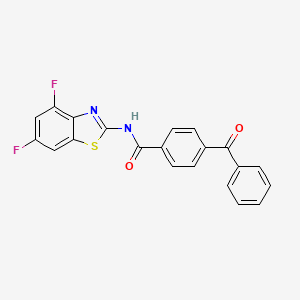

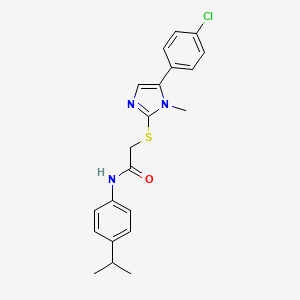

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

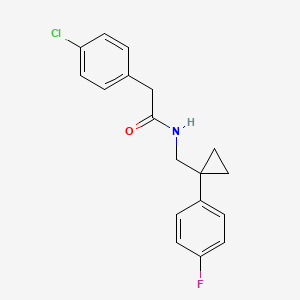

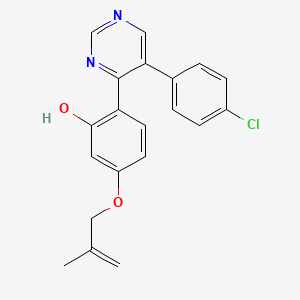

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)

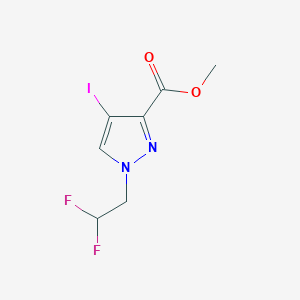

![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)

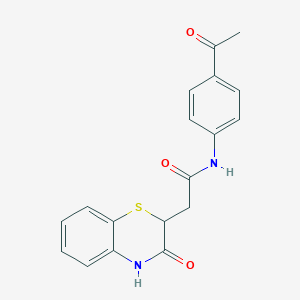

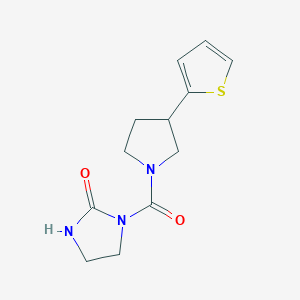

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)